Methylene bis(thiocyanate) is a member of the class of thiocyanates that is methane in which two of the hycrogens have been replaced by thiocyanato groups. Used as a biocide for the control of various pathogens and algae in industrial water systems and as a fungicide for the control of surface moulds and sapstain fungi on wood. It has a role as a fungicide and an antibacterial agent.
SCNCH2SCN
C3H2N2S2
Methylene dithiocyanate
CAS No.: 6317-18-6
Cat. No.: VC21142272
Molecular Formula: C3H2N2S2
SCNCH2SCN
C3H2N2S2
Molecular Weight: 130.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6317-18-6 |
|---|---|
| Molecular Formula | C3H2N2S2 SCNCH2SCN C3H2N2S2 |
| Molecular Weight | 130.2 g/mol |
| IUPAC Name | thiocyanatomethyl thiocyanate |
| Standard InChI | InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2 |
| Standard InChI Key | JWZXKXIUSSIAMR-UHFFFAOYSA-N |
| SMILES | C(SC#N)SC#N |
| Canonical SMILES | C(SC#N)SC#N |
| Colorform | Yellow to light orange-colored solid |
| Melting Point | 221 to 225 °F (NTP, 1992) 105-107 °C |
Introduction
Chemical Identity and Structure
Methylene dithiocyanate, also known as methylene bisthiocyanate, is an organothiocyanate compound with the chemical formula C₃H₂N₂S₂. It is characterized by a methylene group connecting two thiocyanate moieties. The compound is officially registered with CAS number 6317-18-6 . According to chemical databases, methylene dithiocyanate is classified as a member of the thiocyanate family, specifically defined as methane in which two hydrogen atoms have been replaced by thiocyanato groups .
The molecular structure of methylene dithiocyanate can be represented by the SMILES notation C(SC#N)SC#N, indicating its fundamental arrangement of atoms . In the International Chemical Identifier (InChI) system, it is identified as InChI=1S/C3H2N2S2/c4-1-6-3-7-2-5/h3H2, providing a standardized representation of its structure . These identifiers facilitate consistent recognition in chemical databases and literature.
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific and industrial contexts:
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Methylene bis(thiocyanate) (MBT)
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Methylene bisthiocyanate
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Methylene-bis-thiocyanate
These alternative names are used interchangeably in scientific literature and industrial documentation, though for clarity and consistency, the full name "methylene dithiocyanate" is preferred in formal scientific communications.
Physical and Chemical Properties
Methylene dithiocyanate exhibits distinctive physical and chemical characteristics that influence its handling, storage, and applications. It typically appears as colorless needle-like crystals or as a yellow to light orange crystalline powder . These physical attributes can vary slightly depending on purity levels and environmental conditions.
Fundamental Physical Properties
The key physical properties of methylene dithiocyanate are summarized in the following table:
| Property | Value | Notes |
|---|---|---|
| Melting point | 104-106 °C (literature) | 102-104 °C also reported |
| Boiling point | 285.2±23.0 °C | Predicted value |
| Density | 1.492 | Estimate |
| Refractive index | 1.5300 | Estimate |
| Flash point | >110 °C | |
| Physical form | Solid | |
| Color | White to Light yellow/orange |
Table 1: Physical properties of methylene dithiocyanate
Solubility and Stability
Methylene dithiocyanate demonstrates limited solubility in water, where it undergoes decomposition rather than forming a stable solution . The compound's solubility in room temperature water has been measured at approximately 2300 ppm, though this interaction results in hydrolysis rather than true dissolution . It is slightly soluble in most organic solvents and very slightly soluble in methanol specifically . Better solubility is observed in dioxane and dimethylformamide, making these preferred solvents for certain applications .
The stability profile of methylene dithiocyanate presents important considerations for handling and storage. The compound is described as stable under standard conditions but displays moisture sensitivity . It reacts vigorously with strong bases and strong oxidizing agents such as hydrogen peroxide . Notably, its stability is highly pH-dependent, with rapid hydrolysis occurring at pH values above 8 . This pH sensitivity influences its application parameters in various industrial contexts.
Synthesis and Production Methods
The industrial production of methylene dithiocyanate typically follows established synthetic pathways that allow for efficient scale-up and consistent product quality. Understanding these processes is essential for evaluating production efficiency and potential optimization opportunities.
Standard Synthetic Route
The primary synthetic route for methylene dithiocyanate involves the reaction of dichloromethane with sodium thiocyanate under pressure. The general procedure involves:
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Adding excess sodium thiocyanate and dichloromethane to a pressure-rated reaction vessel
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Initiating stirring and heating the mixture to 80-100°C
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Maintaining these conditions until reaction completion
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Recovering the dichloromethane through distillation
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Separating the resulting solid-liquid phases to obtain crude methylene dithiocyanate
This method represents the standard industrial approach, though specific processing parameters may vary between manufacturers to optimize yield and purity.
Industrial Applications
Methylene dithiocyanate has found significant utility across several industrial sectors, primarily as a biocide due to its effectiveness against a wide range of microorganisms. Its applications span multiple industries where microbial control is essential for operational efficiency and product quality.
Primary Applications
The predominant use of methylene dithiocyanate is as a biocide in water cooling systems and paper mills, where it effectively inhibits the growth of algae, fungi, and bacteria . In these applications, it helps prevent biofilm formation, reduce microbiologically influenced corrosion, and maintain system efficiency. The compound's effectiveness stems from its broad-spectrum antimicrobial activity, making it valuable in environments where multiple classes of microorganisms present challenges.
Secondary Applications
Beyond water treatment and paper production, methylene dithiocyanate serves as an effective fungicide for controlling surface molds and sapstain fungi on wood products . This application helps preserve wooden materials by preventing fungal colonization that could otherwise lead to discoloration and deterioration. Additionally, its use extends to various industrial water systems where microbial control is necessary for operational integrity and product quality .
The compound is also recognized in certain regulatory frameworks, including being listed in the FDA's Indirect Additives used in Food Contact Substances under 21 CFR 176.300 . This listing indicates permitted use in specific applications related to food packaging components, subject to defined limitations and specifications.
Toxicological Profile
Extensive toxicological studies have been conducted on methylene dithiocyanate to assess its potential health effects and establish safety guidelines for industrial use. The National Toxicology Program (NTP) has conducted comprehensive evaluations using standardized protocols to characterize the compound's toxic properties.
Acute Toxicity Studies
Short-term exposure studies in animals have revealed significant dose-dependent toxicity. In 2-week studies conducted by the NTP on rats and mice, the following observations were reported:
| Dose (mg/kg body weight) | Observed Effects | Mortality |
|---|---|---|
| 10, 20 | Mild gastric irritation | Limited mortality |
| 40 | Necrotic inflammatory lesions in stomach | High mortality (all except one female rat) |
| 80, 160 | Clinical signs similar to cyanide toxicity (dyspnea, tremors, ataxia) | Complete mortality by Day 2 |
Table 2: Results of 2-week toxicity studies in rats and mice
These acute studies identified the stomach as the primary target organ, with animals surviving at least 24 hours showing necrotic inflammatory lesions affecting both the glandular and nonglandular portions of the gastric mucosa .
Subchronic Toxicity Studies
Longer-term studies over 13 weeks provided further insights into the compound's toxicological profile at lower doses:
| Dose (mg/kg body weight) | Rat Study Findings | Mouse Study Findings |
|---|---|---|
| 1 | No significant adverse effects | No significant adverse effects |
| 2 | Some mortality; minimal forestomach effects | Forestomach hyperplasia and hyperkeratosis |
| 4 | Mortality; forestomach lesions; decreased sperm motility in males | Forestomach hyperplasia and hyperkeratosis |
| 8, 16 | High mortality; mild anemia; significant forestomach lesions | Mortality; significant forestomach lesions |
Table 3: Results of 13-week toxicity studies in rats and mice
Unlike the acute studies, the subchronic exposure at lower doses resulted in gastric effects primarily limited to the forestomach, consisting of squamous mucosal hyperplasia and hyperkeratosis . The no-observed-adverse-effect level (NOAEL) for forestomach lesions was determined to be 4 mg/kg for male rats and 2 mg/kg for female rats and both sexes of mice .
Toxicokinetics and Metabolism
Blood cyanide concentrations increased shortly after administering 10 mg/kg of labeled compound but returned to control values within 2 hours post-dosing . This observation, combined with clinical signs resembling cyanide toxicity at high doses, suggests that acute toxicity at higher dose levels may partly result from cyanide release during metabolism .
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